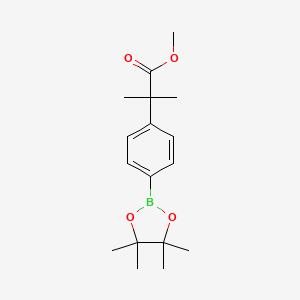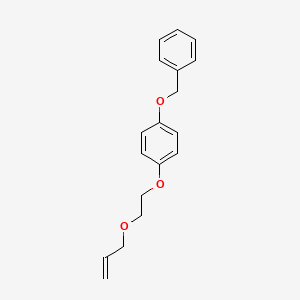
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
Overview
Description
“1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” is a chemical compound that has been studied in various scientific research . It is involved in several chemical reactions and has potential applications in different fields of chemistry .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, an enantioselective [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of “1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” is complex and involves several functional groups. The π–cation interaction between the aromatic substituent of the ligand and the Cu (II) center was proved by X-ray diffraction analysis and shown to be crucial for enantioselective control .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For example, a photoredox- or metal-catalyzed three-component cyanoalkylsulfonylation of 1-(allyloxy)-2-(1-arylvinyl)benzenes, potassium metabisulfite, and cyclobutanone oxime esters is developed . This reaction provides a direct approach to diverse cyanoalkylsulfonylated benzoxepines in moderate to good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” are complex and depend on the specific conditions under which the compound is studied. More detailed information about its properties can be found in specialized databases .Scientific Research Applications
Photo-Reorganization Studies
- Photo-Reorganization in Methanol : A study by Dalal et al. (2017) explored photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, including compounds with allyloxy and benzyloxy groups, under UV light. This process led to the formation of angular pentacyclic compounds, indicating the potential of such molecules in synthesizing complex organic structures.
Catalysis and Synthesis
- Palladium(0)-Catalyzed Synthesis : Research by Massacret et al. (1999) demonstrates the use of palladium(0) complexes in catalyzing reactions with various substituted benzene-1,2-diols, including those with allyloxy groups. This study highlights the role of these compounds in facilitating complex chemical reactions.
Supramolecular Networks
- Supramolecular Liquid-Crystalline Networks : Kihara et al. (1996) in their study presented in Chemistry of Materials developed supramolecular liquid-crystalline networks through self-assembly of multifunctional hydrogen-bonding molecules, where allyloxy and benzyloxy groups played a significant role. This research contributes to the understanding of molecular self-assembly in creating structured materials.
Liquid Crystalline Polysiloxanes
- Synthesis and Properties in Polymers : A study by Bracon et al. (2000) investigated the synthesis of monomers containing allyloxy groups and their incorporation into liquid crystalline polysiloxanes. These findings are significant for the development of materials with specific thermal and optical properties.
Gas-Liquid Chromatography
- Stationary Phases in Chromatography : Naikwadi et al. (1980) explored the use of liquid crystalline compounds, including those with allyloxy groups, as stationary phases in gas-liquid chromatography. The study, detailed in Journal of Chromatography A, highlights their application in separating complex chemical mixtures.
Cross-Coupling Reactions
- Phosphaalkenes Palladium(II) Complexes : Research by Deschamps et al. (2007) demonstrated the use of 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand in palladium(II) complexes for Suzuki and Sonogashira cross-coupling reactions. This study underlines the importance of such compounds in facilitating important organic reactions.
Future Directions
properties
IUPAC Name |
1-phenylmethoxy-4-(2-prop-2-enoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-12-19-13-14-20-17-8-10-18(11-9-17)21-15-16-6-4-3-5-7-16/h2-11H,1,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXOWRYTIJQKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



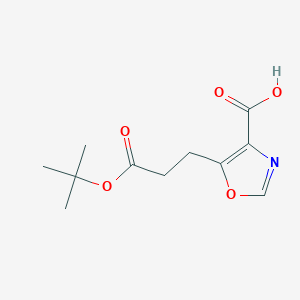
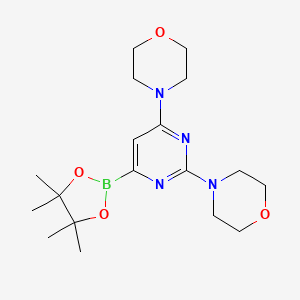
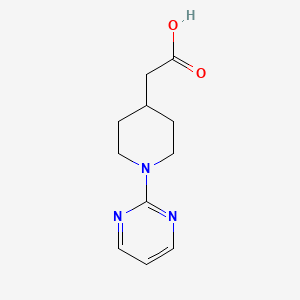
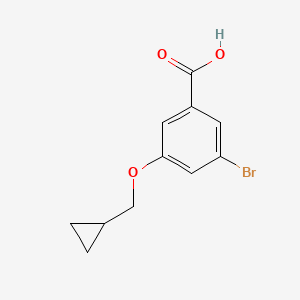
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
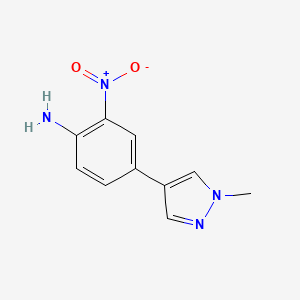
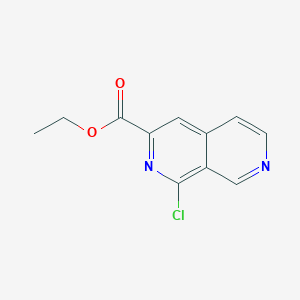
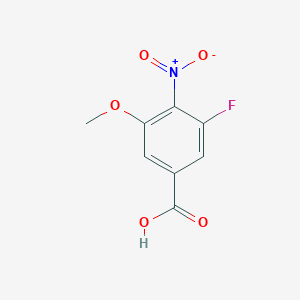
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
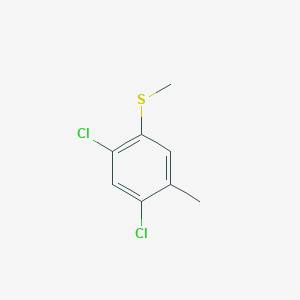
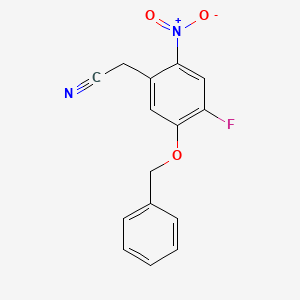
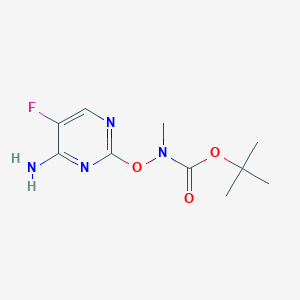
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
